molecular formula C5H6N2OS B1419515 5-Methoxypyrimidine-4(3H)-thione CAS No. 51793-91-0

5-Methoxypyrimidine-4(3H)-thione

Cat. No. B1419515
CAS RN: 51793-91-0
M. Wt: 142.18 g/mol
InChI Key: PBMXZGRCBYKQJV-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives possessed promising anticancer activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidine derivatives exerted their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Physical And Chemical Properties Analysis

A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry .

Scientific Research Applications

Heterocyclic Studies and Synthesis

5-Methoxypyrimidine-4(3H)-thione is involved in heterocyclic studies. For instance, it's used in the synthesis of 5H-pyrimido[4,5-b][1,4]thiazine-6(7H)-ones and related derivatives. These compounds have applications in chemical research due to their unique structural properties (Clark & Southon, 1974).

Tautomerism Studies

It's involved in the study of tautomerism, where 5-fluoro-4-hydroxy-2-methoxypyrimidine, a related compound, is analyzed for its tautomeric properties in different solvents. This research aids in understanding the chemical behavior of similar pyrimidine derivatives (Kheifets et al., 2006).

UV/Vis Spectra Analysis

It plays a role in the analysis of UV/Vis spectra of related compounds, such as N-methoxy-4-methylthiazole-2(3H)-thione. This helps in the understanding of electronic transitions in these compounds, which is crucial in fields like photophysics and photochemistry (Hartung et al., 2005).

Cytotoxic Activity Research

5-Methoxypyrimidine-4(3H)-thione derivatives are also investigated for their cytotoxic activities against certain cell lines, like HepG2. This research is important in developing new therapeutic agents for diseases such as cancer (Eweas et al., 2014).

Functionalized Pyrimidine Synthesis

This compound is used in synthesizing functionalized 1H-Pyrimidine-2-ones/thiones. Such synthetic pathways are key in developing new compounds with potential applications in pharmaceuticals and materials science (Sarıpınar et al., 2006).

Antimicrobial Activity Research

Derivatives of 5-Methoxypyrimidine-4(3H)-thione are studied for their antimicrobial activities. This research is pivotal in discovering new antimicrobial agents, particularly in the era of increasing antibiotic resistance (Demirayak et al., 2007).

Electrochemical Treatment Studies

5-Methoxypyrimidine derivatives are studied in the context of electrochemical treatment of wastewater containing anticancer drugs. This is significant for environmental science and pollution control (Zhang et al., 2016).

Safety And Hazards

For safety and hazards information, it’s best to refer to the material safety data sheet (MSDS) of the specific compound .

Future Directions

Pyrimidine ring and its fused derivatives including pyrazolo [3,4- d ]pyrimidine, pyrido [2,3- d ]pyrimidine, quinazoline, and furo [2,3- d ]pyrimidine compounds had received much interest due to their diverse biological potential .

properties

IUPAC Name

5-methoxy-1H-pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-8-4-2-6-3-7-5(4)9/h2-3H,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMXZGRCBYKQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663941
Record name 5-Methoxypyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxypyrimidine-4(3H)-thione

CAS RN

51793-91-0
Record name 5-Methoxypyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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